molecular formula C8H10ClNO2 B6218808 2-ethylpyridine-3-carboxylic acid hydrochloride CAS No. 2751615-67-3

2-ethylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B6218808
CAS No.: 2751615-67-3
M. Wt: 187.6
InChI Key:
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Description

2-ethylpyridine-3-carboxylic acid hydrochloride is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylpyridine-3-carboxylic acid hydrochloride typically involves the reaction of 2-ethylpyridine with a carboxylating agent under specific conditions. One common method involves the use of carbon dioxide in the presence of a base, followed by acidification to obtain the carboxylic acid. The hydrochloride salt is then formed by reacting the carboxylic acid with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethylpyridine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Alcohols or aldehydes

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

2-ethylpyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpyridine-3-carboxylic acid hydrochloride
  • 2-propylpyridine-3-carboxylic acid hydrochloride
  • 2-butylpyridine-3-carboxylic acid hydrochloride

Uniqueness

2-ethylpyridine-3-carboxylic acid hydrochloride is unique due to its specific ethyl substitution on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2751615-67-3

Molecular Formula

C8H10ClNO2

Molecular Weight

187.6

Purity

95

Origin of Product

United States

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